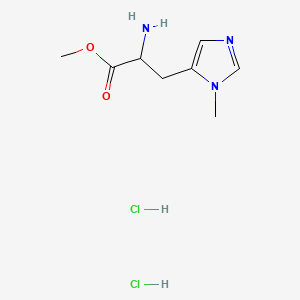
Methyl Npi-methyl-L-histidinate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Npi-methyl-L-histidinate dihydrochloride is a derivative of histidine, an essential amino acid. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity. It is known for its role in peptide synthesis and as a reactant in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl Npi-methyl-L-histidinate dihydrochloride can be synthesized through the esterification of histidine. The process involves the reaction of histidine with methanol in the presence of hydrochloric acid, resulting in the formation of the dihydrochloride salt. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often purified through crystallization and other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl Npi-methyl-L-histidinate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various histidine-based compounds .
Applications De Recherche Scientifique
Methyl Npi-methyl-L-histidinate dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of various biochemical products and as a reagent in industrial processes .
Mécanisme D'action
The mechanism of action of Methyl Npi-methyl-L-histidinate dihydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Histidine methyl ester dihydrochloride
- N-methylhistidine
- Histidine ethyl ester dihydrochloride
Uniqueness
Methyl Npi-methyl-L-histidinate dihydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other histidine derivatives may not be as effective .
Propriétés
Formule moléculaire |
C8H15Cl2N3O2 |
|---|---|
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H |
Clé InChI |
RKQQFZCGJKMSPA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-((2'-Benzhydryl-5'-methyl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14781320.png)
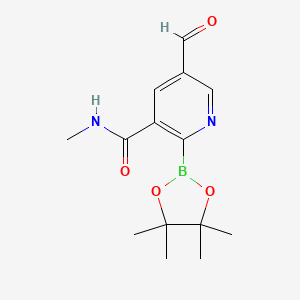

![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)


![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14781355.png)

![Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate](/img/structure/B14781369.png)
![(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14781372.png)
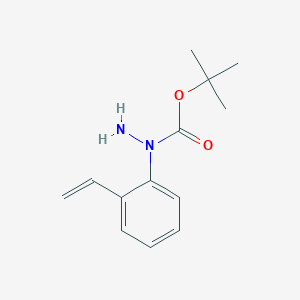
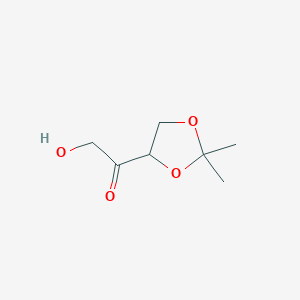
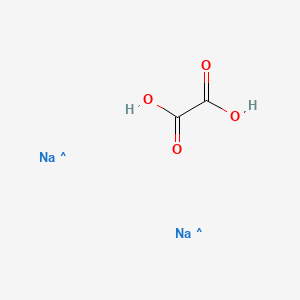
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
